1,2,3,4-Tetrahydropyrimido[1,2-a]indole
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H12N2 |
|---|---|
Molecular Weight |
172.23 g/mol |
IUPAC Name |
1,2,3,4-tetrahydropyrimido[1,2-a]indole |
InChI |
InChI=1S/C11H12N2/c1-2-5-10-9(4-1)8-11-12-6-3-7-13(10)11/h1-2,4-5,8,12H,3,6-7H2 |
InChI Key |
LTTZCFVATZIRBL-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=CC3=CC=CC=C3N2C1 |
Origin of Product |
United States |
Significance of the Pyrimido 1,2 a Indole Ring System in Heterocyclic Chemistry
The pyrimido[1,2-a]indole (B3349944) ring system is a prominent member of the vast family of nitrogen-containing heterocyclic compounds, which form the backbone of a majority of pharmaceutical drugs. nih.gov The fusion of an indole (B1671886) nucleus with a pyrimidine (B1678525) ring creates a rigid, polycyclic structure with a unique three-dimensional arrangement of atoms. This distinct topology is of great interest in medicinal chemistry as it can serve as a scaffold for the design of new drugs targeting a wide range of biological targets. biocrates.com
The indole component, a bicyclic structure composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a privileged scaffold in drug discovery, found in numerous natural products and synthetic molecules with significant biological activities. wikipedia.orgnih.gov Similarly, the pyrimidine ring is a key constituent of nucleic acids and is present in many clinically used drugs. The combination of these two important pharmacophores in the pyrimido[1,2-a]indole system often leads to compounds with enhanced or novel biological properties.
Derivatives of the broader pyrimido[1,2-a]indole class have been reported to exhibit a wide spectrum of pharmacological activities. For instance, various substituted pyrimido[1,2-a]indoles have been synthesized and investigated for their potential as hypoglycemic agents. researchgate.net The structural features of these compounds, such as the nature and position of substituents, have been systematically varied to understand their structure-activity relationships.
Overview of Research Trajectories for 1,2,3,4 Tetrahydropyrimido 1,2 a Indole
Research into the 1,2,3,4-tetrahydropyrimido[1,2-a]indole scaffold has followed several key trajectories, primarily focusing on the synthesis of novel derivatives and the evaluation of their biological activities. The partially saturated pyrimidine (B1678525) ring in this specific scaffold provides greater conformational flexibility compared to its fully aromatic counterpart, which can be advantageous for binding to biological targets.
One major area of investigation has been the development of efficient synthetic methodologies to construct the this compound core. These methods often involve multi-step sequences starting from readily available indole (B1671886) precursors. For example, a common strategy involves the reaction of 2-aminoindoles with suitable bifunctional reagents to annulate the pyrimidine ring. researchgate.net Another approach involves the modification of other indole derivatives to build the desired heterocyclic system. researchgate.net
The exploration of the biological potential of this compound derivatives has been a significant driving force in this field. While specific research on the this compound parent compound is somewhat limited in publicly available literature, research on closely related structures provides valuable insights. For instance, the synthesis of various substituted 1,2,3,4-tetrahydropyrazino[1,2-a]indoles, a closely related scaffold, has been extensively studied, with derivatives showing antibacterial activity. nih.govsgkgdcvinukonda.ac.in Similarly, research on 1-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]indole-3-carboxamide analogs has identified compounds with potent anti-breast cancer activity. nih.gov These findings suggest that the this compound scaffold holds similar promise for the discovery of new therapeutic agents.
Key Research Findings on Related Tetrahydro-Fused Indole Scaffolds
| Scaffold | Biological Activity Investigated | Key Findings |
| 1,2,3,4-Tetrahydropyrazino[1,2-a]indoles | Antibacterial | Certain substituted derivatives showed potent activity against various bacterial strains. nih.govsgkgdcvinukonda.ac.in |
| 1-Oxo-1,2,3,4-tetrahydropyrazino[1,2-a]indole-3-carboxamides | Anti-breast cancer | Some analogs exhibited significant cytotoxicity against triple-negative breast cancer cells. nih.gov |
| Pyrido[1,2-a]indoles | Diverse (e.g., fluorescent materials, organic semiconductors) | Substituted derivatives can be highly fluorescent and form the core of organic semiconductors. thieme.de |
Historical Context and Evolution of Indole Fused Heterocycles in Academic Research
Classical Approaches to the this compound Core
Traditional methods for the synthesis of the this compound core have historically relied on foundational reactions in heterocyclic chemistry, including modifications of the Fischer indole synthesis and various condensation strategies.
Fischer Indole Synthesis-Based Cyclizations and Modifications for Pyrimido[1,2-a]indoles
The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a cornerstone for the preparation of indoles from the reaction of a (substituted) phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. thermofisher.comwikipedia.org The reaction proceeds through the formation of a phenylhydrazone, which then isomerizes to an enamine. wikipedia.org A subsequent nii.ac.jpnii.ac.jp-sigmatropic rearrangement followed by the loss of ammonia (B1221849) leads to the formation of the indole ring. wikipedia.org
While the direct synthesis of the entire this compound system via a classical Fischer indole synthesis is not a common one-pot reaction, the Fischer synthesis is fundamental for preparing the crucial indole or indoline (B122111) precursors. nih.govyoutube.com These pre-formed indole derivatives can then be subjected to further cyclization reactions to build the fused pyrimidine (B1678525) ring. For instance, the synthesis of the alkaloid (±)-minfiensine commences with a Fischer indole synthesis to construct the initial indole structure, which is then elaborated through several steps to the final complex molecule. nih.gov
The versatility of the Fischer indole synthesis allows for the introduction of various substituents onto the indole nucleus by using appropriately substituted phenylhydrazines and carbonyl compounds. thermofisher.comyoutube.com The regioselectivity of the reaction with unsymmetrical ketones can be influenced by the choice of acid catalyst and reaction conditions. youtube.com Modifications such as the Buchwald modification, which utilizes a palladium-catalyzed cross-coupling of aryl bromides and hydrazones, have expanded the scope of this venerable reaction. wikipedia.org
Condensation Reactions Utilizing Indole Derivatives and Pyrimidine Precursors
The condensation of pre-formed indole derivatives with suitable pyrimidine precursors is a more direct and widely employed strategy for the construction of the pyrimido[1,2-a]indole (B3349944) framework. These reactions typically involve the formation of one or two new bonds to annulate the pyrimidine ring onto the indole core. researchgate.net
A prominent example is the Biginelli-type condensation reaction. This one-pot, three-component reaction can be adapted to synthesize indole-annulated dihydropyrimidinones. For instance, the reaction of indole-3-carbaldehyde, urea (B33335), and ethyl acetoacetate (B1235776) in the presence of an acid catalyst like zinc chloride leads to the formation of a 4-(1H-indol-3-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate derivative. ijpsr.com This product contains the core 1,2,3,4-tetrahydropyrimidinone ring attached to an indole moiety. ijpsr.com
Another approach involves the condensation of 2-aminoindoles with various carbonyl compounds. researchgate.net Depending on the reaction partners and conditions, this can lead to the formation of the pyrimido[1,2-a]indole system. For example, the reaction of 3-amino-1H-indazole, a related nitrogen-containing heterocycle, with various carbonyl compounds is a frequent method to access the analogous pyrimido[1,2-b]indazole scaffold. rsc.orgrsc.org These reactions can sometimes be enhanced by the use of metal catalysts. rsc.orgrsc.org A simple condensation of substituted diformyl indolenines with 3-amino-1H-indazoles catalyzed by acetic acid has been shown to produce pyrimido[1,2-b]indazoles bearing indolenine moieties in high yields. rsc.orgrsc.org
The following table summarizes a representative condensation reaction for a related pyrimido[1,2-b]indazole system.
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Yield (%) | Reference |
| Diformyl indolenine derivative | 3-Amino-1H-indazole | Acetic acid, 78 °C | Indoleninyl-substituted pyrimido[1,2-b]indazole | up to 94 | rsc.org |
| Indole-3-carbaldehyde | Urea, Ethyl acetoacetate | Zinc chloride | 4-(1H-indol-3-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | Not specified | ijpsr.com |
Cyclocondensation with Heterocyclic Ketene (B1206846) Aminals (HKAs) and Related Reactants
Cyclocondensation reactions involving highly reactive intermediates like ketene aminals provide another avenue for the synthesis of fused heterocyclic systems. While specific examples utilizing heterocyclic ketene aminals for the direct synthesis of 1,2,3,4-tetrahydropyrimido[1,2-a]indoles are not prevalent in the reviewed literature, related reactions with similar synthons demonstrate the principle.
For instance, the cyclocondensation of cyanoketene dithioacetals with 2-aminopyridine (B139424) is a successful method for preparing pyrido[1,2-a]pyrimidines. researchgate.net This reaction involves the displacement of the methylthio groups of the ketene dithioacetal by the amino groups of the heterocyclic amine, followed by cyclization. This strategy could conceptually be applied to 2-aminoindoles to access the pyrimido[1,2-a]indole core.
In a related context, the cyclocondensation of 3-aminoindazole derivatives with ethyl 4,4,4-trifluoroacetoacetate in the presence of polyphosphoric acid provides 2-(trifluoromethyl)pyrimido[1,2-b]indazol-4(1H)-one derivatives. mdpi.com This reaction highlights the use of β-ketoesters as versatile building blocks for the construction of fused pyrimidine rings.
Contemporary and Novel Synthetic Routes for this compound Frameworks
Modern synthetic chemistry has introduced more sophisticated and efficient methods for the construction of complex heterocyclic systems, including the this compound framework. These contemporary approaches often offer advantages in terms of stereocontrol, functional group tolerance, and reaction efficiency.
Nucleophilic Substitution Reactions in Pyrimido[1,2-a]indole Synthesis
Nucleophilic substitution reactions on appropriately functionalized indole precursors offer a powerful and direct method for the synthesis of the pyrimido[1,2-a]indole skeleton. A notable example involves the use of 1-methoxy-6-nitroindole-3-carbaldehyde as a versatile electrophile. nii.ac.jp This substrate undergoes regioselective nucleophilic substitution at the 2-position with various nucleophiles. nii.ac.jp
To construct the pyrimido[1,2-a]indole ring system, Nα-Boc-L-histidine can be used as the nucleophile. The reaction with 1-methoxy-6-nitroindole-3-carbaldehyde in DMF using NaH as a base affords the desired Nα-Boc-(3-formyl-6-nitroindol-2-yl)-L-histidine in high yield. nii.ac.jp Subsequent deprotection and cyclization steps can then lead to the formation of the fused pyrimidine ring.
The following table presents data on the nucleophilic substitution of 1-methoxy-6-nitroindole-3-carbaldehyde with various nitrogen-centered nucleophiles.
| Nucleophile | Base/Solvent | Product | Yield (%) | Reference |
| Piperidine | NaH, DMF | 2-(Piperidin-1-yl)-1-methoxy-6-nitroindole-3-carbaldehyde | 92 | nii.ac.jp |
| Pyrrole (B145914) | NaH, DMF | 1-Methoxy-6-nitro-2-(pyrrol-1-yl)indole-3-carbaldehyde | 98 | nii.ac.jp |
| Indole | NaH, DMF | 2-(Indol-1-yl)-1-methoxy-6-nitroindole-3-carbaldehyde | 96 | nii.ac.jp |
| Imidazole | NaH, DMF | 2-(Imidazol-1-yl)-1-methoxy-6-nitroindole-3-carbaldehyde | 97 | nii.ac.jp |
| Benzimidazole | NaH, DMF | 2-(Benzimidazol-1-yl)-1-methoxy-6-nitroindole-3-carbaldehyde | 87 | nii.ac.jp |
| Nα-Boc-L-histidine | NaH, DMF | Nα-Boc-(3-formyl-6-nitroindol-2-yl)-L-histidine | 94 | nii.ac.jp |
N-Heterocyclic Carbene-Catalyzed Enantioselective Annulation Strategies
N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for a wide range of chemical transformations, including the enantioselective synthesis of complex heterocyclic molecules. rsc.orgrsc.orgnih.gov A significant recent development is the NHC-catalyzed enantioselective [3+3] annulation of 2-amino-1H-indoles with α-bromoenals. rsc.orgrsc.org This strategy provides an efficient route to chiral 2,3-dihydropyrimido[1,2-a]indol-4(1H)-ones with good yields and high to excellent enantioselectivities. rsc.orgrsc.org
The reaction is believed to proceed through the formation of an acylazolium intermediate from the NHC and the bromoenal. The 2-aminoindole then acts as a dinucleophile, leading to a cascade reaction that forms the fused pyrimidine ring. The chirality of the NHC catalyst effectively controls the stereochemical outcome of the reaction. rsc.orgrsc.org
The table below summarizes the results for the NHC-catalyzed annulation of 2-amino-1H-indole with an α-bromoenal using different NHC catalysts.
| NHC Catalyst | Base | Solvent | Product | Yield (%) | ee (%) | Reference |
| Catalyst A | K₂CO₃ | DCE | 2-Aryl-2,3-dihydropyrimido[1,2-a]indol-4(1H)-one | 69 | 74 | rsc.org |
| Catalyst B | K₂CO₃ | DCE | 2-Aryl-2,3-dihydropyrimido[1,2-a]indol-4(1H)-one | 78 | -80 | rsc.org |
This methodology represents a state-of-the-art approach for the asymmetric synthesis of pyrimido[1,2-a]indole derivatives, highlighting the power of organocatalysis in constructing complex, enantioenriched heterocyclic frameworks. rsc.org
Transition-Metal Catalyzed Cycloisomerization for Related Indole-Fused Systems
Transition-metal catalysis offers powerful and efficient pathways for the synthesis of complex indole-fused systems. mdpi.com Cycloisomerization reactions, in particular, have emerged as a key strategy, enabling the construction of intricate molecular architectures from relatively simple starting materials. nih.gov
A variety of transition metals, including gold, platinum, copper, and palladium, have been successfully employed to catalyze the cycloisomerization of substrates containing both an indole nucleus and a tethered reactive group. lookchem.comnih.gov For instance, gold and platinum catalysts are known to activate alkyne functionalities, facilitating intramolecular hydroamination or hydroarylation to form new heterocyclic rings fused to the indole core. mdpi.com These reactions often proceed under mild conditions and can exhibit high levels of regio- and stereoselectivity. lookchem.com
The mechanism of these transformations typically involves the π-activation of an alkyne or allene (B1206475) by the metal catalyst, which renders it susceptible to nucleophilic attack by the indole nitrogen or a carbon atom of the indole ring. nih.gov This initial cyclization is often followed by subsequent rearrangements or protonolysis to afford the final fused-indole product. The choice of catalyst and reaction conditions can significantly influence the reaction pathway and the structure of the resulting product. lookchem.comnih.gov
Catalysts in Indole-Fused System Synthesis
| Catalyst Type | Reaction Type | Key Features | Reference |
|---|---|---|---|
| Gold (Au) | Hydroamination/Hydroarylation | Activates alkynes for cyclization. mdpi.com | mdpi.com |
| Platinum (Pt) | Cycloisomerization | Effective for various enyne systems. lookchem.com | lookchem.com |
| Copper (Cu) | C-N Bond Formation | Utilized in intramolecular vinylation. mdpi.com | mdpi.com |
| Palladium (Pd) | N-Heteroannulation | Catalyzes cyclization of functionalized styrenes. beilstein-journals.org | beilstein-journals.org |
| Rhodium (Rh) | Cycloisomerization | Used for cycloisomerization of silylethynyl anilines. mdpi.com | mdpi.com |
| Cobalt (Co) | Indolization | Catalyzes cross-dehydrogenative coupling. mdpi.com | mdpi.com |
Multicomponent Reaction (MCR) Approaches for Diversified Pyrimido[1,2-a]indoles
Multicomponent reactions (MCRs) have gained significant traction in organic synthesis due to their efficiency, atom economy, and ability to rapidly generate molecular complexity from simple starting materials. nih.govfrontiersin.org These one-pot reactions, involving three or more reactants, are particularly well-suited for the construction of diverse libraries of heterocyclic compounds, including pyrimido[1,2-a]indoles. jocpr.com
Several MCR strategies have been developed to access the pyrimido[1,2-a]indole scaffold and its derivatives. A common approach involves the reaction of an indole derivative, an aldehyde, and a nitrogen-containing component, such as an amine or urea. nih.gov The specific choice of reactants and catalyst can be tailored to achieve a wide range of structural diversity in the final products. jocpr.com For instance, a modular assembly of indole, formaldehyde, and amino hydrochloride can rapidly yield indole-fused oxadiazepines, and the addition of sodium thiosulfate (B1220275) can furnish indole-fused thiadiazepines. nih.gov
The advantages of MCRs in this context include operational simplicity, reduced purification steps, and the ability to introduce multiple points of diversity in a single synthetic operation. frontiersin.org This makes MCRs a powerful tool for the discovery of new bioactive molecules based on the pyrimido[1,2-a]indole framework. nih.gov
Click Chemistry Implementations in Indole-Linked Structures
Click chemistry, a concept introduced by Sharpless and coworkers, describes a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups. nih.goveurekalert.org The most prominent example of a click reaction is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable 1,2,3-triazole linkage. nih.gov
This powerful methodology has been applied to the synthesis of various indole-linked structures. By incorporating an azide (B81097) or alkyne functionality into an indole derivative, it becomes possible to "click" it onto another molecule bearing the complementary reactive group. This approach has been used to link indoles to a variety of other molecular scaffolds, including carbohydrates and other heterocyclic systems. nih.gov
For example, an acetylenic functionalized thienopyrimidine can be reacted with glycosyl azides to produce 1,2,3-triazole linked thienopyrimidine-glycoside conjugates. nih.gov The versatility of click chemistry allows for the modular construction of complex molecules with potential applications in drug discovery and materials science. eurekalert.org Strain-promoted azide-alkyne cycloaddition (SPAAC), which does not require a cytotoxic copper catalyst, further expands the scope of click chemistry to biological systems. youtube.com
Regioselectivity and Stereoselectivity in this compound Synthesis
Controlling regioselectivity and stereoselectivity is a critical aspect of synthesizing complex molecules like 1,2,3,4-tetrahydropyrimido[1,2-a]indoles. The substitution pattern on the indole ring and the nature of the reactants and catalysts play a crucial role in determining the outcome of the cyclization reactions.
In the context of Fischer indole synthesis, for instance, the position of cyclization onto the indole nucleus is influenced by the substituents present on the phenylhydrazine and the ketone. nih.govresearchgate.net Computational studies have shown that the formation of one regioisomer can be energetically favored over the other, leading to high regioselectivity. nih.govresearchgate.net For 4-substituted indoles, intramolecular electrophilic substitution reactions generally occur at the C3 position, though cyclization at the C5 position has also been observed under specific conditions. nih.gov
Stereoselectivity becomes particularly important when chiral centers are created during the synthesis. Asymmetric catalysis, using chiral ligands or catalysts, is a powerful strategy to control the stereochemical outcome of the reaction. For example, enantiomerically enriched aza-bicyclo[3.2.1]octane frameworks can be constructed through cascade cyclization reactions using a palladium catalyst with a chiral ligand. acs.org The diastereoselectivity of reactions can also be influenced by the substrate, as seen in the Michael-type addition of a 4-substituted indole derivative, which proceeded with high regio- and diastereoselectivity. nih.gov
Derivatization and Functionalization Strategies of the this compound Scaffold
Once the core this compound scaffold is constructed, further derivatization and functionalization can be carried out to explore the structure-activity relationship and develop new compounds with desired properties. nih.gov
Various positions on the heterocyclic system are amenable to functionalization. For example, the indole nitrogen can be alkylated or acylated. Direct C-H functionalization has emerged as a powerful tool for introducing substituents at specific positions of the indole ring, avoiding the need for pre-functionalized starting materials. beilstein-journals.org For instance, palladium-catalyzed direct amination can introduce ketoamide or amide groups at the C3 position of the indole. beilstein-journals.org Boron-based Lewis acids have also been shown to effectively catalyze the amidation of indoles with isocyanates, with regioselectivity depending on whether the indole nitrogen is protected. aalto.fi
Furthermore, functional groups introduced during the initial synthesis can be transformed into other functionalities. For example, a cyano group can be hydrolyzed to an amide, and ester and cyano groups can be concurrently reduced. acs.org Suzuki and Sonogashira coupling reactions on halogenated derivatives provide a means to introduce a wide variety of aryl and alkynyl groups. acs.org The synthesis of tetrahydroquinoline derivatives containing an indole scaffold has also been achieved through the chemoselective annulation of an aza-ortho-quinone methide precursor. nih.gov
Functionalization Reactions on the Indole Scaffold
| Reaction Type | Reagents/Catalyst | Position of Functionalization | Reference |
|---|---|---|---|
| N-Alkylation/Acylation | Alkyl/Acyl Halides | Indole Nitrogen | youtube.com |
| C-H Amination | Pd(dppf)Cl2 | C3-position | beilstein-journals.org |
| Amidation | B(C6F5)3 or BCl3 | N- or C3-position | aalto.fi |
| Suzuki Coupling | Pd Catalyst | Position of Halogen | acs.org |
| Sonogashira Coupling | Pd/Cu Catalyst | Position of Halogen | acs.org |
| Annulation | Aza-ortho-quinone Methide | Formation of Fused Ring | nih.gov |
Detailed Reaction Pathways of Key Synthetic Transformations
The construction of the tetrahydropyrimido[1,2-a]indole core often involves multi-component reactions or cascade sequences that efficiently build molecular complexity from simple precursors.
One prominent pathway is a variation of the Biginelli condensation reaction . This approach utilizes indole-3-carbaldehyde as a key starting material. In a typical sequence, indole-3-carbaldehyde is condensed with urea and a β-ketoester, such as ethyl acetoacetate, in the presence of an acid catalyst. ijpsr.com The reaction proceeds through the formation of an N-acyliminium ion intermediate, which is then trapped by the enolate of the ketoester. Subsequent cyclization and dehydration steps lead to the formation of a dihydropyrimidine (B8664642) ring fused to the indole core. Further transformations, such as reaction with hydrazine (B178648) hydrate, can be employed to introduce additional functional groups, yielding derivatives like 4-(1H-indol-3-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carbohydrazide. ijpsr.com
Another key synthetic transformation involves an intramolecular acid-catalyzed cascade reaction . For instance, a 3-formyl-1H-indol-4-carboxylic acid derivative can be reacted with ethane-1,2-diamine. nih.gov The postulated mechanism for this transformation begins with the formation of a diamine adduct with the formyl group. Under acidic conditions, a subsequent intramolecular cyclization occurs where the amide group acts as a nucleophile, attacking an iminium intermediate. This cascade results in the formation of the fused tetracyclic system. nih.gov This one-step process provides a direct route to a unique C3/C4-fused indole scaffold. nih.gov
| Reaction Type | Key Reactants | Key Transformation | Product Class |
| Biginelli-type Reaction | Indole-3-carbaldehyde, Urea, Ethyl Acetoacetate | Acid-catalyzed condensation and cyclization | 4-(1H-indol-3-yl)-tetrahydropyrimidinone derivatives ijpsr.com |
| Intramolecular Cascade | 3-Formyl-1H-indol-4-carboxylate derivative, Ethane-1,2-diamine | Acid-catalyzed imine formation followed by intramolecular amide cyclization | C3/C4-fused tetracyclic indoles nih.gov |
Role of Acid Catalysis (Brønsted and Lewis Acids) in Cyclization
Acid catalysis is fundamental to the majority of synthetic routes leading to 1,2,3,4-tetrahydropyrimido[1,2-a]indoles and related fused indole structures. Both Brønsted and Lewis acids are employed to activate substrates and facilitate the key bond-forming cyclization steps.
Brønsted acids , such as acetic acid and hydrochloric acid (HCl), are crucial in reactions like the Fischer indole synthesis, a classic method for forming the indole nucleus that serves as a mechanistic basis for many related cyclizations. nih.govyoutube.com In the context of tetrahydropyrimido[1,2-a]indole synthesis, Brønsted acids protonate carbonyl groups, enhancing their electrophilicity and promoting nucleophilic attack. nih.gov They also catalyze dehydration steps and the tautomerization of intermediates, such as the conversion of a hydrazone to an enamine. youtube.com
Lewis acids , like zinc chloride (ZnCl₂), are also effective catalysts, particularly in Biginelli-type condensations. ijpsr.comresearchgate.net The Lewis acid coordinates to the carbonyl oxygen of the aldehyde (e.g., indole-3-carbaldehyde), which significantly increases its electrophilicity and facilitates the initial condensation with urea to form an N-acyliminium ion intermediate. This activation is critical for driving the reaction forward to achieve high yields. ijpsr.com The choice of catalyst can influence reaction efficiency and, in some cases, the product distribution. researchgate.net
| Catalyst Type | Example | Function | Applicable Reaction |
| Brønsted Acid | Acetic Acid, HCl | Protonation of carbonyls, catalysis of dehydration and tautomerization. nih.govyoutube.com | Intramolecular Cascade, Fischer Indole Synthesis. nih.govnih.gov |
| Lewis Acid | Zinc Chloride (ZnCl₂) | Activation of carbonyl groups by coordination. ijpsr.com | Biginelli-type Reactions. ijpsr.comresearchgate.net |
Investigation of Intermediate Species and Transition States
Understanding the transient species formed during the reaction is key to confirming the proposed mechanistic pathways. While direct observation can be challenging, the structures of these intermediates are often inferred from the final products and by analogy to well-studied mechanisms.
In the Biginelli-type synthesis of tetrahydropyrimidinone derivatives of indole, the reaction is believed to proceed through several key intermediates. Following the initial acid-catalyzed condensation of indole-3-carbaldehyde and urea, an N-acyliminium ion is formed. This highly electrophilic species is then attacked by an enamine or enolate intermediate derived from ethyl acetoacetate, leading to the formation of the core structure which then cyclizes. ijpsr.com
For syntheses modeled after the Fischer indole reaction, which forms a related tetrahydrocarbazole core, the mechanism involves distinct and well-characterized intermediates. youtube.com The process begins with the condensation of a phenylhydrazine and a ketone (e.g., cyclohexanone) to form a phenylhydrazone . youtube.com This hydrazone then undergoes a crucial tautomerization to form an enamine intermediate . youtube.com The reaction culminates in a nih.govnih.gov-sigmatropic rearrangement of this enamine, which is the rate-determining step, involving a six-membered ring transition state. youtube.com Although not directly forming the pyrimidine ring, the principles of hydrazone and enamine intermediate formation are fundamental to many indole ring cyclizations.
In the acid-catalyzed cascade forming a C3/C4-fused indole, a postulated reaction mechanism involves the initial formation of an adduct between the starting aldehyde and ethane-1,2-diamine, which then cyclizes to an intermediate that is poised for the final ring-closing step. nih.gov
Mechanistic Implications of Skeletal Rearrangements and Tautomerizations
Skeletal rearrangements and tautomerizations are pivotal steps that define the reaction pathway and the ultimate structure of the heterocyclic product.
Tautomerization: The hydrazone-enamine tautomerism is a critical prerequisite for the key rearrangement step in the Fischer indole synthesis and related reactions. youtube.com The initial hydrazone product of condensation does not have the required electronic configuration for cyclization. Only after it tautomerizes to the more reactive enamine form can the subsequent bond-forming rearrangement occur. youtube.com
Skeletal Rearrangements: The most famous rearrangement in indole chemistry is the nih.govnih.gov-sigmatropic rearrangement of the enamine intermediate in the Fischer indole synthesis. youtube.com This concerted pericyclic reaction involves the cleavage of the weak N-N single bond and the simultaneous formation of a strong C-C bond, establishing the core indole structure. Following this rearrangement, a proton transfer re-aromatizes the benzene (B151609) ring, and the final cyclization with elimination of ammonia yields the indole ring. youtube.com In some cases, unexpected skeletal rearrangements can occur. For example, attempts to form 3,4-macrocyclized indoles have led to an unanticipated intramolecular acid-catalyzed ring contraction , yielding a novel tetracyclic indole scaffold instead of the expected macrocycle. nih.gov This highlights how reaction conditions can divert the pathway towards thermodynamically stable, rearranged products.
Isotopic Labeling Studies for Mechanistic Elucidation
Isotopic labeling is a powerful and definitive technique used to trace the path of atoms from reactants to products, thereby providing concrete evidence for proposed reaction mechanisms. By replacing an atom (e.g., ¹²C, ¹⁴N, ¹H) with its heavier, non-radioactive isotope (e.g., ¹³C, ¹⁵N, ²H), the final position of the labeled atom in the product can be determined using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
While isotopic labeling has been instrumental in elucidating the mechanisms of other complex biological and chemical pathways involving indoles, such as auxin biosynthesis nih.gov, specific, published isotopic labeling studies for the synthesis of the this compound core are not widely reported in the surveyed scientific literature.
However, one could hypothetically design such an experiment to validate a proposed mechanism. For example, in the Biginelli-type synthesis, one could use ¹⁵N-labeled urea. If the proposed mechanism is correct, the two ¹⁵N atoms would be incorporated into the pyrimidine ring at specific positions. Detecting their locations in the final product via ¹⁵N NMR or mass spectrometry would provide strong evidence for the cyclization pathway and the roles of the respective nitrogen atoms. Similarly, using ¹³C-labeled indole-3-carbaldehyde at the formyl carbon would confirm that this carbon becomes part of the fused ring system.
Biological Activities and Pharmacological Relevance of 1,2,3,4 Tetrahydropyrimido 1,2 a Indole Derivatives: Mechanistic and Target Oriented Studies
Modulation of Enzyme Activity by Pyrimido[1,2-a]indoles
The ability of pyrimido[1,2-a]indole (B3349944) derivatives to interact with and modulate the activity of various enzymes is a cornerstone of their pharmacological potential. These interactions are often highly specific, leading to the inhibition of enzymes that are critical in the progression of several diseases.
Kinase Inhibition and Associated Cellular Signaling Pathways
Derivatives of the pyrimido[1,2-a]indole scaffold have emerged as potent kinase inhibitors, targeting enzymes that are crucial components of cellular signaling cascades. nih.gov The indole (B1671886) nucleus itself is a versatile foundation for designing kinase inhibitors, and modifications to the pyrimido[1,2-a]indole structure can significantly influence their inhibitory potential and selectivity. nih.gov
One notable area of investigation is the dual inhibition of rearranged during transfection (RET) and tropomyosin receptor kinase (TRK) by 9H-pyrimido[4,5-b]indole derivatives. nih.gov Aberrant signaling of these kinases is implicated in various cancers. nih.gov Dual inhibitors targeting both RET and TRK can be beneficial in treating tumors with diverse genetic backgrounds and in overcoming resistance mechanisms that can arise from selective inhibitor treatments. nih.gov Treatment with these dual inhibitors has been shown to decrease the phosphorylation of both RET and TRKA, leading to a G1 cell cycle arrest and a significant loss in the viability of cells with abnormal RET or TRK activity. nih.gov
Furthermore, analogs of 1-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]indole-3-carboxamide have demonstrated significant anti-breast cancer activity. nih.gov Specifically, compounds bearing a benzyl (B1604629) group at the N-2 position showed more potent activity than gefitinib (B1684475), a known EGFR-TK inhibitor. nih.gov These compounds have been shown to inhibit the phosphorylation of Akt in MDA-MB-468 cells, a key protein in a signaling pathway that promotes cell survival and proliferation. nih.gov This highlights the potential of the pyrazinoindolone scaffold in developing new agents against triple-negative breast cancer (TNBC), including those resistant to gefitinib. nih.gov
The broader class of indole derivatives has been extensively reviewed for their anticancer properties, targeting a wide range of kinases including platelet-derived growth factor receptor, vascular endothelial growth factor receptor, and various cyclin-dependent kinases. nih.gov
Cholinesterase Inhibition (Acetylcholinesterase and Butyrylcholinesterase)
Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are key enzymes in the breakdown of the neurotransmitter acetylcholine. mdpi.comnih.gov Inhibition of these enzymes is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. mdpi.comnih.gov Pyrimidine (B1678525) and pyrimido[1,2-a]indole derivatives have been investigated as potential cholinesterase inhibitors.
Studies on various pyrimidine derivatives have shown their potential to inhibit both AChE and BChE. nih.gov For instance, certain pyrimidine compounds exhibited inhibitory potency in the micromolar range against both enzymes. nih.gov The development of dual inhibitors that can target both AChE and BChE is of growing interest as it may enhance cholinergic transmission more effectively in Alzheimer's patients. mdpi.com
While direct studies on 1,2,3,4-tetrahydropyrimido[1,2-a]indole as cholinesterase inhibitors are specific, the broader class of indole derivatives has shown promise. For example, new series of indole derivatives analogous to donepezil, a well-known AChE inhibitor, have been synthesized and evaluated. nih.gov Some of these compounds were found to have potent AChE inhibitory activity, with some even exceeding the potency of donepezil. nih.gov The structure-activity relationship studies of these compounds have provided insights into the features that enhance binding to the enzyme's active site. nih.gov Similarly, derivatives of 2-amino-4,6-dimethylpyridine (B145770) have been found to be moderately active inhibitors of both AChE and BChE. nih.gov
Monoamine Oxidase Inhibition
Monoamine oxidases (MAO) are enzymes responsible for the breakdown of monoamine neurotransmitters like dopamine, norepinephrine, and serotonin (B10506). drugs.com Inhibitors of MAO (MAOIs) are used in the treatment of depression and Parkinson's disease. drugs.comnih.gov The pyrimido[1,2-a]indole scaffold has been explored for its potential to inhibit MAO.
Specifically, pyrimido[1,2-b]indazole derivatives have been identified as selective, reversible, and competitive inhibitors of human MAO-B. nih.gov Certain analogues from this series have also shown neuroprotective effects in cell-based models of Parkinson's disease, protecting against neurotoxin-induced cell death. nih.gov This suggests that the pyrimido[1,2-b]indazole scaffold is a promising starting point for developing agents for Parkinson's disease. nih.gov
The broader class of pyrimidine derivatives has also been investigated for MAO inhibition. For example, a series of 2-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl 4-substituted piperazine-1-carbodithioate derivatives were synthesized and screened for their MAO-A and MAO-B inhibitory activity, with some compounds showing selective MAO-A inhibition. researchgate.net
Receptor Interactions and Ligand-Binding Profiles
Beyond enzyme modulation, derivatives of this compound have been shown to interact with various cell surface receptors, acting as antagonists and influencing downstream signaling pathways.
Adenosine (B11128) Receptor Antagonism (A1, A2A, A3 ARs)
Adenosine receptors, which are G-protein coupled receptors, play crucial roles in various physiological processes. Antagonists of these receptors have therapeutic potential in a range of conditions, including Parkinson's disease and inflammatory disorders. wikipedia.orgdntb.gov.ua Several classes of pyrimidine and related heterocyclic compounds have been developed as adenosine receptor antagonists.
While direct evidence for this compound derivatives as adenosine receptor antagonists is specific, related structures have shown significant activity. For instance, 1,2,4-triazolo[1,5-c]pyrimidine derivatives have been prepared and found to have potent and selective antagonist activity against the A2A receptor. nih.gov Similarly, nih.govmdpi.comnih.gov-triazolo[4,3-c]pyrimidin-3-ones have also been identified as potent and selective A2A antagonists. nih.gov
Furthermore, research into pyrido[2,1-f]purine-2,4-diones has led to the development of highly potent and selective antagonists for the human A3 adenosine receptor. nih.gov One such compound demonstrated a very high affinity for the hA3 receptor with no significant affinity for A1, A2A, and A2B receptors. nih.gov Additionally, pyrazolo[3,4-c]pyridines have been identified as dual antagonists for the A1 and A3 receptors, with some compounds displaying low-nanomolar to low-micromolar affinity for both. nih.gov
Kainate Receptor Antagonism (GluK1/GluK2)
Kainate receptors are a type of ionotropic glutamate (B1630785) receptor involved in excitatory neurotransmission in the central nervous system. wikipedia.org Antagonists of these receptors are being investigated for their potential in treating neurological disorders such as epilepsy and neuropathic pain. nih.gov
While the direct antagonism of kainate receptors by this compound derivatives is a specific area of research, the broader class of indole derivatives has been explored. For example, 1,2,3,5-tetrasubstituted indole derivatives have been reported as kainate receptor inhibitors, with one compound being the first known non-competitive GluK2 receptor ligand. nih.gov These studies have been instrumental in advancing the computational understanding of kainate receptor subunit structures and ligand binding sites. nih.gov
The development of selective antagonists for kainate receptor subunits is an active area of research. While selective antagonists for the GluK1 subunit have been discovered, there is a continued effort to develop antagonists for other subunits to better understand their physiological roles. nih.gov
Serotonin Receptor Modulation (e.g., 5-HT4, 5-HT2A, 5-HT2B, 5-HT2C, 5-HT7 Receptors)
The serotonin (5-HT) system, with its numerous receptor subtypes, is a key target for therapeutic agents. wikipedia.org Indole-based structures are a cornerstone in the development of ligands for these receptors. The 5-HT2A receptor, a G protein-coupled receptor (GPCR), is implicated in various physiological and pathological processes, including mental disorders and learning. researchgate.net Many drugs targeting this receptor are based on the indole scaffold. researchgate.net
Derivatives of related tetrahydro-γ-carbolines, which share a fused indole ring system, have been synthesized and evaluated for their affinity for 5-HT1A and 5-HT2A receptors. nih.gov Certain hybrid compounds in these series have demonstrated high affinity for 5-HT1A receptors, with some also acting as mixed 5-HT1A/5-HT2A ligands. nih.gov For instance, specific 2-substituted 5-[ω-[4-(2-methoxyphenyl)-piperazinyl]-alkyl]-1,2,3,4-tetrahydro-γ-carboline derivatives have shown Ki values below 50 nM for the 5-HT1A receptor. nih.gov Functional assays have classified some of these derivatives as either postsynaptic 5-HT1A receptor agonists or antagonists. nih.gov
Additionally, 8-sulfonyl-substituted 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles have been identified as potent 5-HT6 receptor antagonists, with Ki values as low as 2.1 nM. nih.gov While these compounds are not direct derivatives of this compound, their activity highlights the potential of fused indole heterocyclic systems to modulate serotonin receptors.
Melatonin (B1676174) Receptor Affinity
Melatonin, an indoleamine neurohormone, regulates circadian rhythms through its interaction with MT1 and MT2 receptors. mdpi.com The development of synthetic ligands for these receptors is an active area of research, with many analogues based on the core indole structure. nih.gov The affinity of these derivatives for melatonin receptors is a critical aspect of their pharmacological profile. nih.gov
Research into 2,3-dihydroindole derivatives, for example, has explored their potential as melatonin analogues. mdpi.com The side chain at the 3-position of the indole ring is crucial for binding to MT1 and MT2 receptors. mdpi.com In studies of related 1,2,3,4-tetrahydropyrazino[1,2-a]indole (B1256481) analogues, certain compounds have been identified as non-selective, high-affinity ligands for both MT1 and MT2 receptors, with Ki values in the nanomolar range (7-11 nM). nih.gov Other derivatives have displayed selectivity for the MT2 receptor, acting as antagonists at this subtype while showing agonistic activity at the MT1 receptor. nih.gov
The antagonists Luzindole and 4-P-PDOT are widely used tools in melatonin receptor research. peerj.com Luzindole acts as a nonselective antagonist for both MT1 and MT2 receptors, whereas 4-P-PDOT is a selective MT2 antagonist. peerj.com
Adrenergic Receptor Antagonism (α1A, α1B, α1D, α2A Receptors)
Information regarding the specific adrenergic receptor antagonism of this compound derivatives is not available in the provided search results. However, the broader class of indole derivatives has been investigated for activity at these receptors.
Antimicrobial Efficacy and Mechanisms of Action
The indole nucleus is a common feature in many compounds with antimicrobial properties. nih.govresearchgate.net
Indole derivatives have shown promise as antibacterial agents against both Gram-positive and Gram-negative bacteria. nih.gov For instance, certain indole-thiadiazole and indole-triazole derivatives have demonstrated excellent activity against Methicillin-resistant Staphylococcus aureus (MRSA), in some cases exceeding the efficacy of ciprofloxacin. nih.gov Other derivatives have shown moderate activity against S. aureus and Bacillus subtilis. nih.gov
While specific data for this compound is lacking, studies on the related 1,2,3,4-tetrahydropyrazino[1,2-a]indole scaffold have identified compounds with potent activity against a range of bacteria, including S. aureus, Salmonella typhi, Pseudomonas aeruginosa, and Escherichia coli. nih.govsgkgdcvinukonda.ac.inebi.ac.uk The minimum inhibitory concentrations (MIC) for some of these compounds ranged from 3.75 to 60 µ g/disc . sgkgdcvinukonda.ac.in
Below is a table summarizing the antibacterial activity of some indole derivatives against selected strains.
| Compound Type | Bacterial Strain | Activity | Reference |
| Indole-thiadiazole | MRSA | Excellent | nih.gov |
| Indole-triazole | MRSA | Excellent | nih.gov |
| Indole-thiadiazole | B. subtilis | Effective (MIC 3.125 µg/mL) | nih.gov |
| Indole-triazole | B. subtilis | Effective (MIC 3.125 µg/mL) | nih.gov |
| Substituted 1,2,3,4-tetrahydropyrazino[1,2-a]indoles | S. aureus, E. coli | Mild to moderate | nih.govsgkgdcvinukonda.ac.in |
The indole scaffold is also present in molecules with significant antifungal properties. researchgate.net Indole derivatives incorporating 1,2,4-triazole (B32235) or 1,3,4-thiadiazole (B1197879) moieties have been a particular focus of research. nih.govmdpi.comnih.gov
Derivatives of indole-1,2,4-triazole have shown potent activity against Candida tropicalis, with some compounds exhibiting a minimum inhibitory concentration (MIC) as low as 2 µg/mL. mdpi.com One such derivative, a 3,4-dichlorobenzyl substituted compound, also displayed a potent MIC of 2 µg/mL against Candida albicans. mdpi.com Similarly, indole-triazole and indole-thiadiazole derivatives have demonstrated excellent antifungal activity against C. krusei and moderate activity against C. albicans. nih.gov
Some indole derivatives have also been evaluated against plant pathogenic fungi, such as Fusarium graminearum, Alternaria alternata, and Pyricularia oryzae, showing broad-spectrum antifungal activities. researchgate.net A novel indole derivative containing a 1,3,4-thiadiazole ring, designated Z2, exhibited high bioactivity against Botrytis cinerea with an EC50 value of 2.7 μg/mL, outperforming commercial fungicides. nih.gov
A summary of the antifungal activity of selected indole derivatives is presented in the table below.
| Compound Type | Fungal Pathogen | Activity | Reference |
| Indole-1,2,4-triazole conjugate | Candida tropicalis | Potent (MIC as low as 2 µg/mL) | mdpi.com |
| Indole-1,2,4-triazole conjugate | Candida albicans | Potent (MIC 2 µg/mL for one derivative) | mdpi.com |
| Indole-triazole derivative | Candida krusei | Excellent | nih.gov |
| Indole-thiadiazole derivative | Candida krusei | Excellent | nih.gov |
| Indole derivative (Z2) | Botrytis cinerea | High (EC50 = 2.7 μg/mL) | nih.gov |
Anti-inflammatory and Analgesic Activities
Indole derivatives are well-known for their anti-inflammatory and analgesic properties. nih.gov Hybrid molecules containing both indole and imidazolidine (B613845) nuclei have been evaluated for these effects. nih.gov For example, 5-(1H-Indol-3-yl-methylene)-2-thioxo-imidazolidin-4-one and its bromo-benzyl derivative have demonstrated anti-inflammatory activity by reducing leukocyte migration and the release of pro-inflammatory cytokines like TNF-α and IL-1β. nih.gov
In terms of analgesic activity, these same compounds were shown to decrease abdominal writhing in acetic acid-induced nociception models, with one derivative showing a 63.1% reduction. nih.gov Other studies on indole and amide derivatives of ursolic acid have shown that they can significantly reduce the production of nitric oxide (NO) and pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in LPS-stimulated macrophages. chemrxiv.org
The analgesic potential of various heterocyclic systems clubbed with indole has been explored. While specific data for this compound is not available, the general class of indole derivatives continues to be a source of investigation for new anti-inflammatory and analgesic agents. nih.govchemrxiv.org
Anticancer Activity and Cellular Mechanisms (e.g., Cytotoxicity in Breast Cancer Cell Lines, Inhibition of Akt Phosphorylation)
The anticancer potential of indole derivatives has been extensively explored, with many compounds showing promise against various cancer cell lines. nih.govmdpi.com Research into structurally related compounds, specifically 1-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]indole-3-carboxamide analogs, provides valuable insights into the potential anticancer activities of the this compound class. These studies highlight cytotoxicity in breast cancer cell lines and the inhibition of key signaling pathways.
A series of novel 1-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]indole-3-carboxamide analogs have been synthesized and evaluated for their efficacy against breast cancer. nih.gov Notably, certain derivatives displayed significant cytotoxic effects, particularly against the triple-negative breast cancer (TNBC) cell line MDA-MB-468. nih.gov For instance, compounds bearing a furan-2-yl-methylamide or a benzylamide group demonstrated more potent cytotoxicity in MDA-MB-468 cells compared to those with aliphatic groups. nih.gov Furthermore, analogs with a benzyl group at the N-2 position exhibited more potent activity than gefitinib, a known EGFR-TK inhibitor. nih.gov
One of the key mechanisms identified for the anticancer action of these related indole derivatives is the inhibition of the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation in many cancers. escholarship.org Specifically, certain 1-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]indole-3-carboxamide analogs were found to inhibit the phosphorylation of Akt in MDA-MB-468 cells. nih.gov This inhibition of Akt phosphorylation is a critical event that can lead to the suppression of tumor growth. Compound 3a from a studied series not only showed selective cytotoxic activity against MDA-MB-468 cells but also had a synergistic effect when combined with gefitinib in these cells. nih.gov
The table below summarizes the cytotoxic activity of selected 1-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]indole-3-carboxamide analogs in breast cancer cell lines.
| Compound | Breast Cancer Cell Line | Activity |
| 1h (furan-2-yl-methylamide derivative) | MDA-MB-468 | Potent cytotoxicity |
| 1i (benzylamide derivative) | MDA-MB-468 | Potent cytotoxicity |
| 2a ((R)-enantiomer of 1h) | MDA-MB-468 | Inhibitory activity |
| 2b ((R)-enantiomer of 1i) | MDA-MB-468 | Inhibitory activity |
| 3a, 3b, 3d, 3e (N-2 benzyl derivatives) | MDA-MB-468 | More potent than gefitinib |
| 3a, 3d | MDA-MB-468 | Inhibition of Akt phosphorylation |
Data derived from a study on 1-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]indole-3-carboxamide analogs, which are structurally related to 1,2,3,4-tetrahydropyrimido[1,2-a]indoles. nih.gov
Antiarrhythmic and Antiaggregant Properties
While the indole scaffold is a core component of various biologically active compounds, there is limited direct scientific literature available specifically detailing the antiarrhythmic and antiaggregant properties of this compound derivatives.
However, the broader class of indole derivatives has been investigated for a range of cardiovascular effects. For instance, research into other complex heterocyclic systems containing an indole moiety has shown potential for antiarrhythmic activity. researchgate.net Studies on different molecular scaffolds, such as certain quinolizidine (B1214090) and pyrrolidin-2-one derivatives, have demonstrated antiarrhythmic effects, highlighting the diverse potential of nitrogen-containing heterocyclic compounds in cardiovascular medicine. mdpi.commdpi.com For example, a series of 1'-(Aminoalkyl)-1,2,3,4-tetrahydronaphthalene-1-spiro-3'-pyrrolidine-2',5'-dione derivatives were tested for antiarrhythmic effects in both mice and dogs, with some compounds showing distinct antiarrhythmic properties at doses lower than those of established drugs like lidocaine. nih.gov
It is important to emphasize that these findings are on different chemical structures, and further specific studies are required to determine if this compound derivatives possess any significant antiarrhythmic or antiaggregant activities. The potential of this specific scaffold in the cardiovascular arena remains an open area for future investigation.
Structure Activity Relationship Sar Studies and Rational Design for 1,2,3,4 Tetrahydropyrimido 1,2 a Indole Analogues
Impact of Substituent Chemical Nature and Position on Biological Activity and Selectivity
The biological activity and selectivity of 1,2,3,4-tetrahydropyrimido[1,2-a]indole analogues are profoundly influenced by the nature and placement of various substituents on the heterocyclic core. Research has shown that even minor modifications can lead to significant changes in pharmacological profiles, highlighting the importance of detailed SAR studies.
For instance, in a series of N-substituted-4-(1H-indol-3-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carbohydrazide derivatives, which share a structural resemblance to the tetrahydropyrimido[1,2-a]indole core, specific substitutions were found to be crucial for their antibacterial and antifungal activities. Compounds bearing a 4-chlorophenyl (U-5) and a 3-nitrophenyl (U-7) substituent on the carbohydrazide (B1668358) moiety demonstrated excellent antibacterial activity against all tested bacterial strains. ijpsr.com Similarly, these compounds, along with a derivative featuring a 4-hydroxy-3-methoxyphenyl group (U-8), exhibited considerable antifungal activity. ijpsr.com This suggests that electron-withdrawing groups and substituted phenyl rings at this position are key for antimicrobial efficacy.
In a related scaffold, the 1-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]indole-3-carboxamides, which are isomeric to the pyrimido[1,2-a]indoles, the nature of the amide substituent plays a critical role in their anti-cancer activity. Analogues with a furan-2-yl-methylamide or a benzylamide group displayed more potent cytotoxicity in MDA-MB-468 triple-negative breast cancer cells compared to those with aliphatic groups. nih.gov Furthermore, the introduction of a benzyl (B1604629) group at the N-2 position of the pyrazinoindolone ring resulted in analogues with more potent activity than the established EGFR-TK inhibitor, gefitinib (B1684475). nih.gov
A review of pyrimido[1,2-a]indoles has highlighted their potential as hypoglycemic agents. Specifically, substitutions at the 3-position of the pyrimidine (B1678525) ring were found to be critical for activity. The most potent compounds in this series were those possessing either 3,3-dimethyl or 3,3-spirocyclohexane substituents. researchgate.net This indicates that steric bulk at this position may be a key determinant for their hypoglycemic effect.
The following table summarizes the impact of various substituents on the biological activity of tetrahydropyrimido[1,2-a]indole and related analogues:
| Scaffold | Substituent Position | Substituent | Biological Activity | Reference |
| 4-(1H-indol-3-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carbohydrazide | N' of carbohydrazide | 4-chlorophenyl | Antibacterial | ijpsr.com |
| 4-(1H-indol-3-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carbohydrazide | N' of carbohydrazide | 3-nitrophenyl | Antibacterial, Antifungal | ijpsr.com |
| 4-(1H-indol-3-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carbohydrazide | N' of carbohydrazide | 4-hydroxy-3-methoxyphenyl | Antifungal | ijpsr.com |
| 1-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]indole-3-carboxamide | 3-carboxamide | furan-2-yl-methylamide, benzylamide | Cytotoxicity (anti-cancer) | nih.gov |
| 1-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]indole-3-carboxamide | N-2 | benzyl group | Cytotoxicity (anti-cancer) | nih.gov |
| Pyrimido[1,2-a]indole (B3349944) | 3-position | 3,3-dimethyl, 3,3-spirocyclohexane | Hypoglycemic | researchgate.net |
Influence of Ring Conformation and Chirality on Pharmacological Profiles
The three-dimensional arrangement of atoms, including ring conformation and chirality, is a critical determinant of the pharmacological profile of drug molecules. nih.govresearchgate.netlongdom.org For this compound analogues, the presence of stereogenic centers can lead to enantiomers with distinct biological activities.
In the context of the closely related 1-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]indole-3-carboxamide scaffold, the importance of chirality has been explicitly demonstrated. The (R)-enantiomers of compounds bearing furan-2-yl-methylamide and benzylamide groups at the 3-position were shown to possess inhibitory activity against MDA-MB-468 breast cancer cells. nih.gov This stereospecificity underscores the necessity of evaluating individual enantiomers to identify the eutomer, the enantiomer with the desired pharmacological activity. nih.gov
The conformation of the tetrahydropyrimidine (B8763341) ring also plays a significant role in how these molecules interact with their biological targets. The spatial arrangement of substituents, dictated by the ring's puckering, can either facilitate or hinder the key interactions required for biological activity. While specific conformational studies on 1,2,3,4-tetrahydropyrimido[1,2-a]indoles are not extensively documented in the reviewed literature, the principles of stereochemistry suggest that controlling the conformation is a vital aspect of rational drug design. The separation and individual testing of stereoisomers are crucial steps in the development of new therapeutic agents based on this scaffold. wikipedia.orgpharmtech.com
Pharmacophore Modeling and Elucidation of Design Principles for Pyrimido[1,2-a]indoles
Pharmacophore modeling is a powerful computational tool in drug discovery that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological activity. nih.gov This approach is instrumental in virtual screening to identify new active compounds and in guiding the optimization of lead structures. nih.gov
While no specific pharmacophore models for this compound analogues were found in the reviewed literature, studies on related indole-fused heterocyclic systems provide valuable insights into the potential design principles. For instance, in the development of inhibitors for various kinases, pharmacophore models often include features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings, all of which are present in the pyrimido[1,2-a]indole scaffold. nih.govnih.gov
The general principles of pharmacophore modeling involve identifying common structural motifs and their spatial relationships among a set of active molecules. For the tetrahydropyrimido[1,2-a]indole class, a hypothetical pharmacophore model could be constructed based on the known active analogues. Key features would likely include:
A hydrogen bond donor: The N-H group of the indole (B1671886) ring.
A hydrogen bond acceptor: The carbonyl group in the pyrimidine ring (for oxo-derivatives).
Aromatic/hydrophobic regions: The indole ring system and any aryl substituents.
Defined spatial orientation of substituents: The specific positions and stereochemistry of substituents that enhance activity.
Computational and Theoretical Investigations of 1,2,3,4 Tetrahydropyrimido 1,2 a Indole
Quantum Chemical Calculations (e.g., HOMO/LUMO Orbitals, Electrostatic Potential Mapping)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in understanding the electronic characteristics of the pyrimido[1,2-a]indole (B3349944) scaffold. nih.govresearchgate.net These calculations help in mapping the distribution of electron density and identifying regions of a molecule that are susceptible to electrophilic or nucleophilic attack.
Molecular Electrostatic Potential (MEP): MEP maps are visual representations of the electrostatic potential on the electron density surface of a molecule. nih.gov They are crucial for predicting and understanding intermolecular interactions, such as hydrogen bonding and drug-receptor interactions. nih.gov For heterocyclic systems, MEP analysis helps to identify the most electronegative and electropositive regions. nih.gov In molecules containing the indole (B1671886) scaffold, negative potential values, often rendered in red, indicate regions prone to electrophilic attack, while positive values, shown in blue, indicate nucleophilic-prone regions. researchgate.net
Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity and electronic transitions. irjweb.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. irjweb.comresearchgate.net The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability; a smaller gap suggests higher reactivity. nih.gov For pyrimidine (B1678525) derivatives, a higher HOMO energy indicates a better electron donor, and a lower LUMO energy signifies a better electron acceptor. irjweb.com DFT methods are commonly used to calculate these orbital energies and predict the electronic absorption spectra of indole derivatives. mdpi.comresearchgate.net
| Parameter | Energy (eV) |
|---|---|
| EHOMO | 6.2613 |
| ELUMO | 0.8844 |
| Energy Gap (ΔE) | 5.3769 |
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand), such as a 1,2,3,4-tetrahydropyrimido[1,2-a]indole derivative, and a biological target, typically a protein.
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov Docking studies on various pyrimidine and indole derivatives have been instrumental in identifying potential drug candidates by evaluating their binding affinities and interaction modes with target proteins like kinases and enzymes. nih.govjocms.orgthesciencein.org For instance, docking studies of 1,2,3,4-tetrahydropyrimidine derivatives have shown that substituents can significantly influence binding affinity, with certain compounds exhibiting better docking scores than standard drugs. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations provide a detailed view of the dynamic behavior of the ligand-receptor complex over time, offering insights into the stability of the binding and the conformational changes that may occur. nih.gov These simulations have been applied to various indole-containing systems to understand their behavior in solution and their interactions with biological macromolecules. researchgate.netbyu.edu For example, MD simulations can reveal the stability of hydrogen bonds and other non-covalent interactions that are crucial for the ligand's biological activity.
Conformational Analysis and Energy Landscapes of the Pyrimido[1,2-a]indole Scaffold
The biological activity of a molecule is often intrinsically linked to its three-dimensional shape and conformational flexibility. The indole scaffold, a key component of the tetrahydropyrimido[1,2-a]indole structure, is considered a "privileged scaffold" in medicinal chemistry due to its ability to be readily modified to fit various therapeutic targets. ijpsr.infonih.gov
Non-Covalent Interaction Analysis within Molecular Structures
Non-covalent interactions (NCIs) are critical in determining the structure, stability, and function of molecules. mdpi.com These interactions, which include hydrogen bonds, van der Waals forces, and π-π stacking, are fundamental to the supramolecular assembly of crystal structures and the binding of ligands to receptors. mdpi.comnih.gov
In derivatives of the pyrimido[1,2-a]indole family, NCIs such as intramolecular hydrogen bonds and π-π stacking interactions have been observed both in the solid state and in solution. nih.gov The study of these weak interactions is crucial as they influence key physicochemical properties like melting point, solubility, and charge transport. nih.gov Computational methods like Hirshfeld surface analysis and quantum theory of atoms in molecules (QTAIM) are employed to visualize and quantify these interactions, providing a deeper understanding of the forces that govern molecular recognition and crystal packing. researchgate.netnih.gov For example, analysis of quinone derivatives has shown that the balance between intramolecular hydrogen bonds and other interactions can lead to the formation of different crystalline forms with distinct properties. nih.gov
Computational Prediction of Spectroscopic Properties for Structural Insights
Computational methods are widely used to predict spectroscopic properties, such as NMR, IR, and UV-Vis spectra, which serve as a powerful tool for structural elucidation and confirmation. nih.gov By comparing theoretically calculated spectra with experimental data, researchers can validate the proposed structures of newly synthesized compounds.
Applications in Medicinal Chemistry and Chemical Biology Research
1,2,3,4-Tetrahydropyrimido[1,2-a]indole as a Privileged Scaffold in Drug Discovery Research
The indole (B1671886) nucleus is widely regarded as a "privileged scaffold" in medicinal chemistry. ijpsr.comrsc.orgresearchgate.net A privileged scaffold is a molecular framework that is capable of binding to multiple, often unrelated, biological targets, thereby serving as a rich source for the discovery of new drugs. researchgate.net The indole ring system is a core component of numerous natural products and approved pharmaceuticals, including the anti-migraine drug Sumatriptan and the anti-inflammatory agent Indomethacin. mdpi.com Its versatility stems from its ability to mimic the structure of peptides and to participate in various biological interactions. mdpi.com
The fusion of a tetrahydropyrimidine (B8763341) ring to the indole core to form this compound creates a novel heterocyclic system. This fusion modifies the shape, rigidity, and hydrogen-bonding capabilities of the parent indole, offering a distinct scaffold for drug design. While not as extensively studied as the parent indole, the tetrahydropyrimido[1,2-a]indole framework holds considerable potential as a privileged structure. Its structural relative, the 1,2,3,4-Tetrahydroisoquinoline (THIQ) scaffold, has also been identified as a privileged structure for anticancer drug design, highlighting the value of such fused heterocyclic systems. nih.gov Research into constitutional isomers like tetrahydropyrimido[3,4-a]indoles further underscores the chemical interest in this family of compounds for generating molecular diversity. rsc.org
Lead Compound Identification and Optimization Strategies for Specific Biological Targets
The process of lead optimization is a critical phase in drug discovery where an initial "hit" compound with promising biological activity is chemically modified to enhance its potency, selectivity, and pharmacokinetic properties. mdpi.com While specific lead optimization studies on the this compound scaffold are emerging, research on closely related analogs provides a clear blueprint for such strategies.
A compelling case study is the development of 1-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]indole-3-carboxamide analogs as potential agents against breast cancer. sgkgdcvinukonda.ac.in In this research, scientists identified initial lead compounds and then systematically modified their structure to improve their cytotoxic activity against cancer cell lines.
Optimization of the Pyrazinoindolone Scaffold: Initial compounds with simple aliphatic groups at the carboxamide position were synthesized. Subsequent optimization involved introducing aromatic and heteroaromatic moieties.
Key Finding: Incorporating a furan-2-yl-methylamide (compound 1h ) or a benzylamide (compound 1i ) group resulted in significantly more potent cytotoxicity against MDA-MB-468 triple-negative breast cancer (TNBC) cells compared to the initial aliphatic analogs. sgkgdcvinukonda.ac.in
Stereochemistry: The (R)-enantiomers of these potent compounds were also synthesized and showed inhibitory activity, demonstrating the importance of stereochemistry in biological interactions. sgkgdcvinukonda.ac.in
Further Optimization: Another round of optimization involved placing a benzyl (B1604629) group at the N-2 position of the pyrazinoindolone ring. This led to analogs (3a-b, 3d-e ) with more potent activity than gefitinib (B1684475), an established EGFR tyrosine kinase inhibitor. sgkgdcvinukonda.ac.in
Mechanism of Action: Further investigation revealed that compounds 3a and 3d inhibit the phosphorylation of Akt, a key protein in cancer cell survival pathways, in MDA-MB-468 cells. Compound 3a also exhibited a synergistic effect when used in combination with gefitinib. sgkgdcvinukonda.ac.in
This detailed structure-activity relationship (SAR) study on a closely related scaffold illustrates a clear strategy for optimizing derivatives of this compound for specific biological targets. A similar approach could be applied to develop agents for other diseases, such as bacterial infections, as demonstrated by the antibacterial activity of substituted 1,2,3,4-tetrahydropyrazino[1,2-a]indoles. nih.govnih.gov
| Compound | Key Structural Feature | Biological Activity Highlight | Reference |
|---|---|---|---|
| Compound 1h | Furan-2-yl-methylamide group | Potent cytotoxicity in MDA-MB-468 cells | sgkgdcvinukonda.ac.in |
| Compound 1i | Benzylamide group | Potent cytotoxicity in MDA-MB-468 cells | sgkgdcvinukonda.ac.in |
| Compound 3a | Benzyl group at N-2 position | Selective cytotoxicity against MDA-MB-468 cells; inhibits p-Akt | sgkgdcvinukonda.ac.in |
| Compound 3d | Benzyl group at N-2 position | Inhibits p-Akt in MDA-MB-468 cells | sgkgdcvinukonda.ac.in |
Development of Chemical Probes and Tool Compounds for Biological Systems
Chemical probes are small molecules designed to interact with a specific biological target, such as a protein, to study its function in cells and organisms. Tool compounds are similar but may have broader applications in validating new drug targets. The this compound scaffold is a suitable starting point for creating such molecules due to its defined structure and the potential for introducing a wide range of chemical functionalities at different positions.
For instance, research on the related 1,2,3,4-tetrahydropyrrolo[3,4-b]indole (B7904549) scaffold has led to the development of potent and selective agonists for the cannabinoid 2 (CB2) receptor. These compounds, with binding affinities as high as 4.2 nM and excellent selectivity over the CB1 receptor, serve as valuable chemical probes to investigate the role of the CB2 receptor in various physiological and pathological processes.
The development process for a chemical probe based on the this compound scaffold would involve:
Identifying Biological Activity: Screening a small library of derivatives against various targets to find an initial "hit".
Affinity and Selectivity Optimization: Systematically modifying the hit compound's structure to increase its binding affinity for the desired target while minimizing its interaction with other, off-target molecules.
Functionalization: Introducing reporter groups (like fluorescent tags or biotin) or reactive groups (for covalent labeling) to facilitate the study of the target protein.
Given the diverse biological activities observed in related indole derivatives, including antibacterial and anticancer effects, the this compound framework represents a promising platform for the rational design of novel chemical probes to explore complex biological systems. ijpsr.comsgkgdcvinukonda.ac.in
Potential for Combinatorial and Parallel Synthesis in Accelerating Drug Discovery
Combinatorial and parallel synthesis are powerful strategies used in medicinal chemistry to rapidly generate large libraries of related compounds for high-throughput screening. The this compound scaffold is well-suited to these approaches.
Synthetic routes can be designed to allow for the introduction of diverse chemical building blocks at various stages. For example, the synthesis of related indole-fused pyrimidinones (B12756618) has been achieved using the Biginelli condensation, a one-pot multicomponent reaction. ijpsr.com Multicomponent reactions are highly efficient for creating molecular diversity, as they combine three or more starting materials in a single step to form a complex product.
A potential combinatorial approach for synthesizing a library of this compound derivatives could involve:
Varying the Indole Core: Starting with different substituted 2-aminoindoles.
Varying the Pyrimidine (B1678525) Ring Precursor: Using a diverse set of 1,3-dicarbonyl compounds or their equivalents.
Post-Synthesis Modification: Further functionalizing the core scaffold at accessible positions, such as the indole nitrogen or aromatic ring, to add another layer of diversity.
The development of a series of novel 1-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]indole-3-carboxamide analogs demonstrates the feasibility of creating a library of related compounds for biological evaluation. sgkgdcvinukonda.ac.in By applying these high-throughput synthetic methods, researchers can accelerate the exploration of the chemical space around the this compound scaffold, significantly speeding up the identification of new lead compounds for drug discovery programs.
Future Directions and Emerging Trends in 1,2,3,4 Tetrahydropyrimido 1,2 a Indole Research
Exploration of New Synthetic Methodologies and Sustainable Approaches
The future of synthesizing 1,2,3,4-tetrahydropyrimido[1,2-a]indole derivatives is moving towards more efficient, versatile, and environmentally benign methods. A significant area of development involves expanding upon multicomponent reactions, such as the Biginelli condensation. One reported method utilizes this reaction to synthesize N-substituted-4-(1H-indol-3-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carbohydrazide from indole-3-carbaldehyde, urea (B33335), and ethyl acetoacetate (B1235776). ijpsr.com
Emerging trends focus on making these syntheses more sustainable. Key future approaches include:
Solvent-less Reactions: The "Grindstone multicomponent reagent method" has been successfully used for synthesizing related 1,2,3,4-tetrahydropyrimidine derivatives without a solvent, significantly reducing chemical waste. nih.gov
Green Solvents and Catalysts: Research into indole (B1671886) synthesis is increasingly employing benign solvents like ethanol (B145695) and avoiding harsh metal catalysts, a principle that can be extended to the tetrahydropyrimido[1,2-a]indole system. rug.nl
Energy-Efficient Methods: The use of microwave irradiation and novel catalysts like zeolites, which have been applied to the synthesis of similar fused heterocycles such as 1,2,3,4-tetrahydrocarbazoles, represents a promising avenue for reducing reaction times and energy consumption. researchgate.net
Flow Chemistry: Continuous-flow synthesis, noted for its safety and efficiency in producing heterocyclic compounds like 1,2,4-triazoles, is a cutting-edge technique poised for application in this area. rsc.org It offers superior control over reaction conditions and allows for safer handling of reactive intermediates. rsc.org
Discovery of Novel Biological Targets and Therapeutic Areas
While initial studies have demonstrated the potential of this scaffold, future research will aim to identify novel biological targets and expand into new therapeutic areas. The structural versatility of indole derivatives suggests a broad range of possibilities. nih.gov
Current research into related compounds provides a roadmap for future investigations:
Oncology: Derivatives of the closely related 1,2,3,4-tetrahydropyrazino[1,2-a]indole (B1256481) scaffold have shown efficacy as anti-breast cancer agents by inhibiting protein kinases such as Akt. nih.gov Other related structures act as dual inhibitors of EGFR and BRAFV600E, which are critical targets in various cancers. researchgate.net This suggests that this compound derivatives should be explored as inhibitors of key signaling pathways in oncology. nih.govresearchgate.net
Infectious Diseases: Synthesized indole-tetrahydropyrimidine compounds have already shown promising antibacterial and antifungal activity. ijpsr.com The broader class of indole derivatives has been effective against drug-resistant pathogens, including MRSA, and has shown potential as inhibitors of viral targets like HIV-1 Tat-mediated transcription. nih.govresearchgate.net This points toward a significant opportunity in developing new anti-infective agents.
Neurodegenerative and Metabolic Diseases: The indole scaffold is a cornerstone in drugs targeting neurodegenerative diseases and metabolic disorders. nih.gov Exploring the activity of 1,2,3,4-tetrahydropyrimido[1,2-a]indoles against targets like cannabinoid receptors (CB2), which have been successfully modulated by similar heterocyclic systems, could open new therapeutic avenues. nih.gov
Advanced Computational Modeling for Structure-Based Drug Design and Optimization
The integration of computational chemistry is set to revolutionize the design and optimization of this compound-based drug candidates. Structure-Based Drug Design (SBDD) is becoming an indispensable tool for accelerating lead discovery in a more cost-effective manner. mdpi.com
Future research will increasingly rely on:
In Silico Screening: Virtual screening and molecular docking studies are being used to predict the binding affinity of tetrahydropyrimidine (B8763341) derivatives to various biological targets, helping to prioritize compounds for synthesis and in vitro testing. nih.gov For related scaffolds, docking has successfully predicted how compounds bind to the active sites of kinases like EGFR and tubulin, validating their mechanism of action. researchgate.netmdpi.com
De Novo Design: Advanced algorithms can now build novel chemical structures from molecular fragments that are computationally optimized to fit a target's binding site with high affinity. mdpi.com
Artificial Intelligence and Machine Learning: AI-driven methods are becoming pivotal for analyzing the large datasets generated by combinatorial chemistry and SBDD. mdpi.com These tools can identify complex structure-activity relationships (SAR) and predict the pharmacological properties of new derivatives, guiding the optimization process.
Integration with High-Throughput Screening and Phenotypic Drug Discovery Platforms
To efficiently explore the vast chemical space and biological potential of 1,2,3,4-tetrahydropyrimido[1,2-a]indoles, their integration into modern screening platforms is essential.
High-Throughput Screening (HTS): The development of focused libraries of this compound derivatives is a critical next step. These libraries can be submitted to large-scale HTS campaigns, which utilize extensive compound collections to rapidly test against specific molecular targets. thermofisher.comku.edu Advanced HTS methods, such as one-bead-one-compound (OBOC) library screening, allow for the evaluation of millions of compounds simultaneously. nih.gov
Phenotypic Drug Discovery (PDD): A major emerging trend is the shift back towards PDD, which focuses on identifying compounds that produce a desired effect in a disease-relevant cellular or organismal model without a preconceived biological target. nih.gov This approach has been successful in discovering drugs with novel mechanisms of action for complex diseases like schizophrenia and spinal muscular atrophy. nih.gov Screening this compound libraries in phenotypic assays could uncover unexpected therapeutic applications and novel modes of action. nih.gov
Development of Stereoselective Syntheses for Enantiomerically Pure Compounds
Many bioactive molecules are chiral, and their different enantiomers can have vastly different pharmacological effects. The this compound core can contain one or more stereocenters, making the development of stereoselective synthetic methods a crucial future direction.
Research on analogous structures has already demonstrated the importance of stereochemistry. For instance, the (R)-enantiomers of certain 1-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]indole analogs were shown to retain potent inhibitory activity against cancer cells. nih.gov The development of methods to produce enantiomerically pure compounds is essential for creating more selective and potent drugs with improved safety profiles.
The frontier in this area involves the use of advanced catalytic systems. For example, cooperative catalysis using multiple metals (e.g., Cu/Ir) has enabled the stereodivergent synthesis of complex, fused indole heterocycles, allowing for the precise construction of specific stereoisomers. nih.gov Applying these sophisticated asymmetric synthesis strategies to the this compound scaffold will be a key step toward developing next-generation therapeutics.
Q & A
Q. How to troubleshoot failed crystallographic refinement for novel derivatives?
- Twinned data refinement in SHELXL resolves issues with pseudo-symmetry or disorder. High-resolution datasets (>1.0 Å) are preferred for challenging cases .
- Alternative space group assignments (e.g., monoclinic vs. orthorhombic) may improve model convergence .
Tables of Key Data
Q. Table 1: Representative Synthetic Yields for Common Routes
| Method | Yield Range | Key Reference |
|---|---|---|
| Lactamization | 45–65% | |
| Visible-light cyclization | 70–85% | |
| Radical acylarylation | 50–75% |
Q. Table 2: Pharmacological Profiles of Selected Derivatives
| Compound | CRF1 IC₅₀ (nM) | CNS Penetrance (Rodent) | Metabolic Stability (t₁/₂, min) |
|---|---|---|---|
| A | 12.3 | High | 45 |
| B | 8.9 | Moderate | 28 |
| C | 22.7 | Low | 62 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
